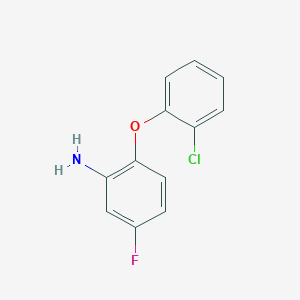

2-(2-Chlorophenoxy)-5-fluoroaniline

Description

Contextualization within Halogenated Diphenyl Ethers and Substituted Anilines

2-(2-Chlorophenoxy)-5-fluoroaniline belongs to two prominent classes of organic compounds: halogenated diphenyl ethers and substituted anilines. Halogenated diphenyl ethers are characterized by two benzene (B151609) rings linked by an oxygen atom, with one or more hydrogen atoms replaced by halogens. ctdbase.org This structural class is recognized for its diverse applications, including their use as flame retardants. ctdbase.org The reactivity and physical properties of these ethers are significantly influenced by the nature and position of the halogen substituents on the aromatic rings. nih.gov

On the other hand, substituted anilines are derivatives of aniline (B41778) (C6H5NH2), the simplest aromatic amine, where the phenyl group is modified with various functional groups. wikipedia.orgwisdomlib.org These compounds are fundamental starting materials in a vast array of chemical syntheses. wisdomlib.org The electronic nature of the substituents on the aniline ring, whether electron-donating or electron-withdrawing, profoundly impacts the reactivity of the amino group and the aromatic ring itself. acs.org For instance, the presence of halogens, as seen in chloroanilines, can alter the course of reactions like diazotization followed by Sandmeyer reactions, which are pivotal in introducing a range of functional groups. wikipedia.org

The compound 2-(2-Chlorophenoxy)-5-fluoroaniline uniquely combines these features. It possesses a diaryl ether linkage, a structural element that can be formed through reactions like the Ullmann condensation. Furthermore, the molecule is a substituted aniline, with both a chloro and a fluoro substituent, making it a trifunctionalized scaffold ripe for diverse chemical transformations.

Significance as a Versatile Chemical Building Block

The true value of 2-(2-Chlorophenoxy)-5-fluoroaniline lies in its role as a versatile chemical building block in organic synthesis. bldpharm.com Organic building blocks are functionalized molecules that serve as foundational units for the modular construction of more complex chemical entities, particularly in the realm of medicinal chemistry and materials science. uschemfine.com The strategic placement of three distinct functional groups—an amine, a chloro group, and a fluoro group—on the 2-(2-Chlorophenoxy)-5-fluoroaniline framework offers chemists a powerful tool for creating molecular diversity.

The amino group is a key functional handle that can readily undergo a variety of transformations. It can be diazotized to introduce other functional groups, or it can participate in coupling reactions to form amides, sulfonamides, and other nitrogen-containing structures. wikipedia.org The presence of the fluorine atom is particularly significant as the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. nih.gov The chlorine atom provides another site for modification, for example, through cross-coupling reactions.

This multi-functionality allows for a stepwise and controlled synthesis of complex target molecules. Researchers can selectively react one functional group while leaving the others intact for subsequent transformations, a cornerstone of modern synthetic strategy. This capability makes 2-(2-Chlorophenoxy)-5-fluoroaniline a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. aosc.in

Overview of Academic Research Trajectories

While specific, in-depth academic research exclusively focused on 2-(2-Chlorophenoxy)-5-fluoroaniline is not extensively documented in publicly available literature, the research trajectories of its constituent chemical classes provide a strong indication of its potential areas of application.

Research on halogenated diphenyl ethers often explores their synthesis and reactivity, including dehalogenation reactions. researchgate.net Studies also investigate their environmental presence and potential biological activities. nih.gov In parallel, the synthesis and application of substituted anilines are a cornerstone of organic chemistry research. acs.org For instance, fluoroanilines like 2-fluoroaniline (B146934) are used as starting materials for the synthesis of fluorinated quinoline (B57606) analogs with potential antifungal activity. nih.gov Similarly, chloroanilines are precursors for a wide range of compounds. nih.gov

Given this context, academic research involving 2-(2-Chlorophenoxy)-5-fluoroaniline would likely focus on its use as an intermediate in the synthesis of novel bioactive molecules. The combination of the diaryl ether linkage and the specific halogenation pattern suggests potential applications in areas where these motifs are prevalent, such as in the development of new pharmaceutical agents or specialized polymers. The investigation into efficient and selective synthetic routes to this compound and its derivatives is also a probable avenue of academic inquiry. For example, processes for preparing halogenated amino diphenyl ethers, such as the catalytic hydrogenation of corresponding nitro compounds, are of industrial and academic interest. google.com

Table of Chemical Properties

| Property | Value |

| CAS Number | 946774-87-4 |

| Molecular Formula | C12H9ClFNO |

| Molecular Weight | 237.66 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHCXQWFHFXDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 2 Chlorophenoxy 5 Fluoroaniline

Established Synthetic Routes to 2-(2-Chlorophenoxy)-5-fluoroaniline

The synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline typically involves a multi-step process, strategically building the molecule by forming the diaryl ether linkage and introducing the necessary halogen and amine functionalities.

Formation of the Diaryl Ether Linkage

The central structural feature of 2-(2-Chlorophenoxy)-5-fluoroaniline is the diaryl ether bond. The formation of this linkage is a critical step in its synthesis and is often achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation being a prominent method. organic-chemistry.org In this approach, an activated aryl halide is reacted with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org

A plausible and commonly employed strategy for synthesizing the core of the target molecule involves the reaction of 2-chlorophenol (B165306) with an appropriately substituted nitrobenzene (B124822) derivative. Specifically, the condensation of 2-chlorophenol with a compound like 1-chloro-4-fluoro-2-nitrobenzene or a related activated halo-nitroaromatic species would yield the diaryl ether precursor, 2-(2-chlorophenoxy)-5-fluoronitrobenzene. The reaction is typically facilitated by a base, such as potassium carbonate, and a copper-based catalyst.

Introduction of Halogen and Amine Functionalities

The final and crucial step in the synthesis is the reduction of the nitro group of the diaryl ether intermediate to the primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid, or iron in acidic medium.

A patent for a structurally related compound, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline (B41778), describes a synthetic approach that involves the initial acylation of a fluoro-aminophenol, followed by a condensation reaction to form the diaryl ether, and subsequent deprotection to yield the final aniline. google.com This highlights a strategic variation where the amine functionality is protected during the diaryl ether formation.

Optimization Strategies for Reaction Conditions and Yield

The efficiency of the synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned to maximize yield and purity include the choice of catalyst, solvent, base, reaction temperature, and reaction time.

In the context of the Ullmann condensation, the nature of the copper catalyst and any supporting ligands can significantly impact the reaction rate and yield. While traditional Ullmann reactions often required harsh conditions, modern modifications with soluble copper catalysts and ligands can facilitate the reaction under milder conditions. The choice of a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is common for these types of reactions to ensure the solubility of the reactants and to facilitate the reaction at the required temperatures.

For the nitro group reduction, the choice of reducing agent and reaction conditions can be tailored to be compatible with the other functional groups present in the molecule, particularly the halogen substituents, to avoid undesired side reactions like dehalogenation.

Functional Group Transformations and Derivatization Strategies

The aniline moiety in 2-(2-Chlorophenoxy)-5-fluoroaniline is a key site for further chemical modifications, allowing for the construction of a diverse range of derivatives.

Reactions Involving the Aniline Moiety

The primary amine group of the aniline ring is a versatile functional handle that can undergo a variety of chemical transformations.

Amidation and acylation are fundamental reactions of the aniline group in 2-(2-Chlorophenoxy)-5-fluoroaniline, leading to the formation of amide derivatives. These reactions are typically achieved by treating the aniline with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. libretexts.orgyoutube.com

For instance, the acylation of 2-(2-Chlorophenoxy)-5-fluoroaniline with acetyl chloride or acetic anhydride would yield N-(2-(2-chlorophenoxy)-5-fluorophenyl)acetamide. Similarly, reaction with benzoyl chloride would produce N-(2-(2-chlorophenoxy)-5-fluorophenyl)benzamide. These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl groups.

The reactivity of the aniline can be influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing fluorine atom and the diaryl ether linkage can modulate the nucleophilicity of the amine group, which may necessitate specific reaction conditions for optimal conversion.

Below is a table summarizing representative amidation and acylation reactions of anilines, which are analogous to the expected reactivity of 2-(2-Chlorophenoxy)-5-fluoroaniline.

| Starting Aniline | Acylating Agent | Base | Solvent | Product |

| Aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | Acetanilide. libretexts.org |

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine | Toluene | 2-Chloro-N-(4-fluorophenyl)acetamide. researchgate.net |

| Aniline | 2-Phenoxybenzoic acid | 2-chloro-N-methylpyridinium iodide/DIPEA | CH2Cl2 | 2-Phenoxy-N-phenylbenzamide. nih.gov |

| 2-Amino-3-methylbenzoic acid | HOBt/EDCI/Methylamine | CH2Cl2 | N-methyl-2-amino-3-methylbenzamide. patsnap.com |

Diazotization and Subsequent Transformations

Diazotization of an aromatic amine, followed by subsequent reactions, represents a versatile approach to introduce a variety of functional groups onto an aromatic ring. In the context of synthesizing analogs or precursors of 2-(2-Chlorophenoxy)-5-fluoroaniline, a compound like 2,5-dichloroaniline (B50420) can undergo diazotization to form a 2,5-dichlorobenzenediazonium (B92701) salt. google.com This intermediate is then susceptible to nucleophilic substitution.

The process typically involves treating the aniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. google.com The resulting diazonium salt is often unstable and is used directly in the next step. For instance, the diazonium group can be displaced by a hydroxyl group through hydrolysis, yielding a phenol. This phenol can then be used in subsequent etherification reactions.

A significant advantage of this method is the ability to generate a homogeneous solution of the diazonium salt, even when the starting aniline has low solubility in the reaction medium. google.com This is achieved by using a mixed organic acid/sulfuric acid medium, which enhances the efficiency of the conversion. google.com

| Reactant | Reagent | Product | Notes |

| 2,5-dichloroaniline | Sodium nitrite, Sulfuric acid | 2,5-dichlorobenzenediazonium salt | Can be hydrolyzed to 2,5-dichlorophenol |

Halogen-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic compounds like 2-(2-Chlorophenoxy)-5-fluoroaniline.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While directly forming the ether linkage of the target molecule isn't a typical application, this reaction is invaluable for synthesizing substituted precursors. For example, it can be used to couple arylboronic acids with aryl halides to create complex biaryl structures. researchgate.netnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands on the palladium catalyst is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often employed to improve reactivity, especially with less reactive aryl chlorides. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl Halide (e.g., 2-chloropyridine) | Arylboronic Acid | Palladium catalyst (e.g., (NHC)Pd(cinn)Cl) and a base | Biaryl Compound |

| 2-methoxyphenyl bromide | 2-methoxyphenylboronic acid | Pd-loaded chiral silica | 2,2'-dimethoxybiphenyl |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in constructing the core structure of 2-(2-Chlorophenoxy)-5-fluoroaniline. The Buchwald-Hartwig amination, for instance, is a key method for forming carbon-nitrogen bonds. While not directly forming the ether, it could be used to introduce the aniline functionality.

More directly relevant is the palladium-catalyzed C-O cross-coupling for the synthesis of aryl ethers. nih.govacs.org This reaction couples an aryl halide with an alcohol in the presence of a palladium catalyst and a base. For the synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline, a suitable precursor would be a di-halogenated benzene (B151609) derivative which could be coupled with 2-chlorophenol. The reaction often requires specific ligands, such as tBuBrettPhos, to achieve high efficiency and functional group tolerance. nih.govacs.org

The Heck reaction is another important palladium-catalyzed process that couples aryl halides with alkenes. youtube.com While not directly forming the ether linkage, it can be used to modify precursors, for example, by adding a side chain that can be later converted to the desired functional group.

| Reaction Type | Reactants | Catalyst System | Key Bond Formed |

| C-O Cross-Coupling | Aryl bromide, Fluorinated alcohol | tBuBrettPhos Pd G3, Cs2CO3 | C-O (Aryl Ether) |

| Heck Reaction | Aryl iodide, Alkene | Palladium acetate, Triphenylphosphine, Base | C-C |

Multi-Component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs), such as the Ugi reaction, offer an efficient pathway to synthesize complex molecules in a single step from three or more starting materials. The classical Ugi four-component reaction (U-4CR) involves the condensation of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.net

While a direct, one-pot synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline via a standard Ugi reaction is not straightforward, the principles of MCRs can be applied to generate highly substituted aniline derivatives. rsc.org For instance, a three-component reaction of an in situ generated imine with a 1,3-diketone can lead to the formation of meta-substituted anilines. rsc.org This highlights the potential of MCRs to rapidly build molecular complexity, which could be adapted for the synthesis of precursors to the target molecule. The versatility of the Ugi reaction and its variants lies in the wide range of possible starting materials, allowing for the creation of diverse molecular scaffolds. nih.gov

Base-Induced Azofluoroalkylation

Precursor Chemistry and Analogous Compound Synthesis

The synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline relies heavily on the availability of suitable precursors. The synthesis of these precursors often involves multi-step sequences. For example, the preparation of 5-chloro-2-nitroaniline, a potential precursor, involves the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. chemicalbook.com

The synthesis of analogous compounds provides insight into the chemical transformations that could be applied to the synthesis of the target molecule. For instance, the synthesis of fluorinated quinoline (B57606) analogs starts from 2-fluoroaniline (B146934) and involves a cyclization reaction followed by esterification. nih.gov Similarly, the preparation of 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) is achieved through the catalytic hydrogenation of the corresponding nitro compound. google.com The synthesis of multi-halogenated alkenes from phenols and halothane (B1672932) demonstrates a base-induced reaction to form an ether linkage, which is a key structural feature of the target molecule. nih.gov

The preparation of key intermediates like 2-fluoro-5-formyl chloropyridine from 2-fluoro-5-methylpyridine (B1304807) through oxidation and subsequent chlorination also illustrates the types of transformations necessary to obtain functionalized precursors. google.com

| Precursor/Analog | Starting Materials | Key Reactions |

| 5-Chloro-2-nitroaniline | 3-chloroaniline, formic acid, nitric acid | Acylation, Nitration, Hydrolysis chemicalbook.com |

| Fluorinated quinoline analogs | 2-fluoroaniline, ethyl 2-methylacetoacetate | Cyclization, Esterification nih.gov |

| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | Catalytic Hydrogenation google.com |

| 2-Fluoro-5-formyl chloropyridine | 2-fluoro-5-methylpyridine | Oxidation, Chlorination google.com |

Synthesis of Related Fluoroanilines and Chlorophenols

The synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline inherently relies on the availability of its precursors, namely substituted fluoroanilines and chlorophenols. The methodologies for preparing these foundational molecules are well-established in organic chemistry.

Synthesis of Fluoroanilines

Fluoroanilines are crucial intermediates in the production of various pharmaceuticals and agrochemicals. The primary route to their synthesis involves the reduction of the corresponding fluoronitrobenzene.

A widely utilized industrial method is the catalytic hydrogenation of a fluoronitro-aromatic compound. chemicalbook.com This process is known for its high efficiency and yields. Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) with hydrogen gas. chemicalbook.com An alternative method involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like 5% palladium on activated carbon, which can rapidly reduce the nitro group. chemicalbook.com

Another approach is the one-step synthesis from para-halonitrobenzenes by reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com This method circumvents the need for isolating the fluoronitrobenzene intermediate.

| Starting Material | Reagents & Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-1-nitrobenzene | H₂, 10% Pd/C | Methanol, 20°C, 3 h | 4-Fluoroaniline | 100% | chemicalbook.com |

| 4-Fluoronitrobenzene | CO, PdCl₂-V₂O₅ | 160°C, 3 h | 4-Fluoroaniline | 90% | chemicalbook.com |

| Halogenated nitroarene | NH₂NH₂·H₂O, 5% Pd/C | Methanol, 80°C, 5 min | Corresponding aniline | - | chemicalbook.com |

| p-Halonitrobenzene | Anhydrous HF, deoxygenating agent (e.g., P, S) | 0 to 230°C | p-Fluoroaniline | - | google.com |

Synthesis of Chlorophenols

Chlorophenols are a class of organochlorine compounds produced by the electrophilic halogenation of phenol with chlorine. wikipedia.org Depending on the reaction conditions and the number of chlorine equivalents used, a range of isomers from mono- to pentachlorophenol (B1679276) can be obtained. wikipedia.org For instance, the direct chlorination of molten phenol typically yields o-chlorophenol, while further chlorination can produce dichlorinated products like 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol. google.com The separation of these isomers can be a challenging process. google.com

Alternative synthetic strategies have been developed to produce isomerically pure chlorophenols. One such method involves the dehydrochlorination of specific chlorinated alicyclic ketones in the presence of a nitrogen-containing catalyst. google.com Another expedient, multi-step procedure for synthesizing trichlorophenol derivatives starts from Diels-Alder cycloadducts. researchgate.net

| Method | Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Phenol | Chlorine | Mixture of chlorophenol isomers | wikipedia.org |

| Dehydrochlorination | Chlorinated alicyclic ketone | Nitrogen-containing catalyst | Isomerically pure ortho-chlorophenols | google.com |

| Multi-step synthesis via Diels-Alder | β-substituted vinyl acetates and tetrachloro-5,5-dimethoxycyclopentadiene | Acid-catalyzed rearrangement | Trichlorophenol derivatives | researchgate.net |

Proposed Synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline

The formation of the diaryl ether linkage in 2-(2-Chlorophenoxy)-5-fluoroaniline is typically achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org A plausible synthetic route would involve two key steps:

Ullmann Condensation: Reaction of 2-chloro-4-fluoronitrobenzene (B1585834) with 2-chlorophenol. This reaction forms the diaryl ether bond. The Ullmann condensation traditionally requires high temperatures and a stoichiometric amount of copper, often in a polar, high-boiling solvent. wikipedia.org Modern variations may use soluble copper catalysts with ligands to facilitate the reaction under milder conditions. globethesis.com For example, the synthesis of the related compound 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene is achieved by reacting 2,5-dichloronitrobenzene with 2,4-dichlorophenol in the presence of potassium hydroxide. google.com

Reduction of the Nitro Group: The resulting nitro-intermediate, 2-(2-chlorophenoxy)-5-fluoronitrobenzene, is then reduced to the corresponding aniline. This reduction can be accomplished using various methods, such as catalytic hydrogenation with platinum on carbon (Pt/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. google.com

Derivatization from 2-(2-Chlorophenoxy)-5-fluoroaniline Scaffolding

The 2-(2-Chlorophenoxy)-5-fluoroaniline molecule possesses several reactive sites that allow for further chemical modification or derivatization. The primary site for such reactions is the aniline amino group (-NH₂), which is a versatile functional handle for building more complex molecules.

The amino group can readily undergo a variety of transformations common to anilines:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X where X is a halogen).

Coupling Reactions: The amino group can participate in forming larger structures, for instance, through reactions to form quinones or other heterocyclic systems. nih.govtandfonline.com

Furthermore, the aromatic rings themselves could potentially undergo further electrophilic aromatic substitution, although the existing substituents (a halogen, an aniline, and a diaryl ether linkage) will direct any new substituents to specific positions and may deactivate the rings towards substitution. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if activating groups are present ortho or para to a leaving group. libretexts.orgyoutube.com The reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 2 Chlorophenoxy 5 Fluoroaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" of a molecule. gatewayanalytical.comeag.com These methods are complementary; FT-IR measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light resulting from changes in molecular polarizability. gatewayanalytical.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the various functional groups within 2-(2-chlorophenoxy)-5-fluoroaniline. The spectrum is anticipated to display characteristic absorption bands corresponding to its constituent parts: the aniline (B41778) moiety, the diphenyl ether linkage, and the halogen substituents.

Key expected vibrational frequencies include:

N-H Vibrations: The aniline -NH₂ group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.govnih.gov In related aniline derivatives, these bands are distinct and useful for identification. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. nih.gov

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings are predicted to occur in the 1400-1600 cm⁻¹ range. researchgate.net

C-O-C Ether Linkage: The asymmetric stretching of the aryl-ether linkage (Ar-O-Ar) is a key feature and is typically observed around 1200-1250 cm⁻¹.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibration is expected in the 1100-1300 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibration will likely appear at a lower frequency, generally in the 600-800 cm⁻¹ range. ijcmas.com

Table 1: Predicted FT-IR Bands for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 | Aniline (-NH₂) |

| Symmetric N-H Stretch | ~3350 | Aniline (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| C=C Ring Stretch | 1400 - 1600 | Aromatic Rings |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Diphenyl Ether |

| C-F Stretch | 1100 - 1300 | Fluoro-aromatic |

| C-Cl Stretch | 600 - 800 | Chloro-aromatic |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While N-H and C=O bonds often give strong IR signals, C-C and other symmetric vibrations tend to be more prominent in Raman spectra. gatewayanalytical.com

For 2-(2-chlorophenoxy)-5-fluoroaniline, the following Raman shifts are anticipated:

Ring Breathing Modes: The aromatic rings are expected to show strong, characteristic "ring breathing" vibrations. For diphenyl compounds, a strong line around 1000 cm⁻¹ is typical. aps.org Phenyl ethers also show a characteristic intense line near 1001 cm⁻¹. aip.orgaip.org

C-O-C Vibrations: Frequencies characteristic of the C-O-C bond in phenyl ethers may appear near 440, 900, and 1125 cm⁻¹. aip.org

Symmetric Vibrations: Symmetrically substituted aromatic rings often produce intense Raman signals. The symmetric stretching of the benzene (B151609) rings would be a prominent feature.

Table 2: Predicted Raman Shifts for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Feature |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Aromatic Ring Stretch | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Very Strong |

| C-O-C Symmetric Stretch | ~900 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei like ¹H, ¹³C, and ¹⁹F. thermofisher.com

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(2-chlorophenoxy)-5-fluoroaniline would provide precise information on the arrangement of protons. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of seven protons on two different, substituted rings. libretexts.org

Aniline Ring Protons: The three protons on the fluoroaniline (B8554772) ring will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and phenoxy groups. Their signals are expected between 6.5 and 7.5 ppm. The fluorine atom will cause splitting (J-coupling) of the signals from adjacent protons.

Chlorophenoxy Ring Protons: The four protons on the chlorophenoxy ring will be affected by the electron-withdrawing chlorine atom and the ether linkage. These signals are anticipated in the range of 6.8 to 7.5 ppm. chemicalbook.com

Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary but is often found between 3.5 and 4.5 ppm. rsc.org

Table 3: Predicted ¹H NMR Assignments for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₄Cl) | 6.8 - 7.5 | Multiplets (m) |

| Aromatic Protons (C₆H₃FN) | 6.5 - 7.5 | Multiplets (m) |

| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents. bas.bg

Carbon atoms bonded to electronegative atoms (O, N, F, Cl) will be deshielded and appear at lower fields (higher ppm values).

C-F: The carbon atom directly bonded to fluorine (C-5) will show a large chemical shift (typically 150-165 ppm) and a large one-bond coupling constant (¹JCF). rsc.orgrsc.org

C-Cl: The carbon bonded to chlorine (C-2') is expected in the 125-135 ppm range.

C-O and C-N: The carbons attached to the ether oxygen (C-2 and C-1') and the amine nitrogen (C-1) will also be shifted downfield, typically appearing in the 140-160 ppm region. rsc.orgchemicalbook.com

Other aromatic carbons will resonate in the 100-130 ppm range. chemicalbook.com

Table 4: Predicted ¹³C NMR Assignments for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F | 155 - 165 (d, ¹JCF ≈ 240 Hz) |

| C-O (Fluoroaniline ring) | 140 - 150 |

| C-N | 140 - 150 |

| C-O (Chlorophenoxy ring) | 150 - 160 |

| C-Cl | 125 - 135 |

| Other Aromatic C-H | 105 - 130 |

| Other Aromatic Quaternary C | 115 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nanalysis.comnih.govthermofisher.com For 2-(2-chlorophenoxy)-5-fluoroaniline, a single resonance is expected.

Chemical Shift: The chemical shift of fluorine in fluoroanilines is sensitive to the electronic environment. For a fluorine atom on an aniline ring, the signal is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. rsc.orgnih.gov

Coupling: The ¹⁹F signal will be split by neighboring protons (³JHF and ⁴JHF), resulting in a multiplet, likely a doublet of doublets or a triplet, which provides further structural confirmation. rsc.org

Table 5: Predicted ¹⁹F NMR Data for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹⁹F | -110 to -140 | Multiplet (m) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of a newly synthesized compound like 2-(2-Chlorophenoxy)-5-fluoroaniline. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

While specific HRMS data for 2-(2-Chlorophenoxy)-5-fluoroaniline is not publicly documented, the analysis of related fluorinated and chlorinated aromatic compounds is well-established. For instance, in the characterization of novel fluorinated quinoline (B57606) analogs, HRMS is routinely used to confirm their elemental composition. nih.gov The molecular ion peak in the mass spectrum of a compound containing chlorine would exhibit a characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio of intensity. researchgate.net

The fragmentation of the molecular ion provides further structural information. In a molecule like 2-(2-Chlorophenoxy)-5-fluoroaniline, cleavage of the ether bond or loss of the halogen atoms would result in characteristic fragment ions. The study of these fragmentation patterns helps to piece together the molecular structure. nih.govresearchgate.net

To illustrate the data obtained from an HRMS experiment, the following table presents the theoretical and hypothetical observed mass for 2-(2-Chlorophenoxy)-5-fluoroaniline.

Table 1: Illustrative HRMS Data for 2-(2-Chlorophenoxy)-5-fluoroaniline

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass [M+H]+ (m/z) | Hypothetical Mass Error (ppm) |

| 2-(2-Chlorophenoxy)-5-fluoroaniline | C12H9ClFNO | 237.0356 | 238.0429 | < 5 |

This table is for illustrative purposes as no direct experimental data was found for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and packing in the solid state.

For a molecule such as 2-(2-Chlorophenoxy)-5-fluoroaniline, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive determination of its structure. While a crystal structure for the target compound is not available, studies on related substituted (chlorophenoxy)anilines and other complex heterocyclic systems demonstrate the power of this technique. nih.govmdpi.com

For example, the crystal structures of cocrystals of chlorinated anilines have been analyzed to understand the intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the supramolecular architecture. nih.gov Similarly, the crystal structure of a fluorinated quinoline analog was determined to confirm its molecular geometry. nih.gov

The kind of data that would be obtained from an X-ray crystallographic analysis of a derivative of 2-(2-Chlorophenoxy)-5-fluoroaniline is presented in the table below. This data for a substituted indolyl-triazole derivative illustrates the detailed structural parameters that can be determined. mdpi.com

Table 2: Illustrative Crystallographic Data for a Substituted Heterocyclic Compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (Å3) | 900.07(5) | mdpi.com |

| Z | 4 | mdpi.com |

This table presents data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Compound Names Mentioned in this Article

Computational and Theoretical Chemical Investigations of 2 2 Chlorophenoxy 5 Fluoroaniline

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It has proven to be a reliable approach for predicting molecular properties with a favorable balance between accuracy and computational cost. researchgate.net DFT calculations for a molecule like 2-(2-Chlorophenoxy)-5-fluoroaniline would typically employ a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31+G(d,p) to ensure accurate results for geometry optimization, frequency calculations, and electronic property predictions. researchgate.netresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is directly related to the ionization potential, indicating the molecule's ability to donate an electron. mdpi.com Conversely, the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates the molecule is more polarizable and prone to chemical reactions. mdpi.com For 2-(2-Chlorophenoxy)-5-fluoroaniline, the distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | A key indicator of molecular stability and chemical reactivity. |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net This optimized structure represents the most stable conformation of the molecule in the gas phase. The process yields precise values for bond lengths, bond angles, and dihedral (torsional) angles.

For 2-(2-Chlorophenoxy)-5-fluoroaniline, key structural parameters would include the C-O-C ether linkage angle, the orientation of the two phenyl rings relative to each other, and the planarity of the aniline (B41778) and chlorophenoxy groups. Due to the rotatable bond of the ether linkage, the molecule can exist in different conformations (conformers). A conformer analysis would be performed to identify the global minimum energy structure among all possible spatial arrangements.

Table 2: Representative Geometric Parameters for Optimization

| Parameter | Description | Significance |

| Bond Lengths (e.g., C-Cl, C-F, C-N, C-O) | The distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. |

| Bond Angles (e.g., C-O-C, N-C-C) | The angle formed by three connected atoms. | Determines the molecule's local shape and steric hindrance. |

| Dihedral Angles (e.g., C-C-O-C) | The angle between two planes defined by atoms. | Defines the overall 3D conformation and steric relationships between substituent groups. |

The reactivity and stability of 2-(2-Chlorophenoxy)-5-fluoroaniline are intrinsically linked to its electronic structure, particularly the frontier orbitals. A small HOMO-LUMO energy gap would imply that the molecule is more reactive, as it can be easily polarized and undergo electronic transitions. The stability of the molecule can also be assessed from its total energy calculated after geometry optimization; a lower total energy corresponds to a more stable system. Thermodynamic parameters further quantify this stability.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are calculated using the energies of the frontier orbitals. researchgate.netnih.govijcce.ac.ir

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. ijcce.ac.ir

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it is saturated with electrons from the environment. It is given by ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). researchgate.netijcce.ac.ir

Local Reactivity Descriptors: These indices identify the most reactive sites within a molecule.

Fukui Functions: The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. nih.gov It helps predict where a molecule will undergo nucleophilic attack (attack by an electron donor), electrophilic attack (attack by an electron acceptor), or radical attack.

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization. |

| Chemical Softness | S = 1 / η | Reciprocal of hardness; indicates polarizability. |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | The power of a molecule to attract electrons. |

| Electrophilicity Index | ω = μ² / 2η | Measures the propensity to accept electrons. |

DFT calculations can also be used to compute various thermodynamic properties by performing vibrational frequency analysis at the optimized geometry. researchgate.netnih.gov These parameters are essential for understanding the stability of the molecule and the spontaneity of reactions in which it might participate.

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): Measures the degree of disorder or randomness in the system.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process at constant temperature and pressure. A negative change in Gibbs free energy indicates a spontaneous process.

Table 4: Calculated Thermodynamic Parameters

| Parameter | Symbol | Significance |

| Enthalpy | H | Relates to the total energy and heat changes in a reaction. |

| Entropy | S | Indicates the degree of molecular disorder. |

| Gibbs Free Energy | G | Determines the spontaneity of a chemical reaction. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the molecule by a certain amount. |

Non-linear optical (NLO) materials are substances whose optical properties (like refractive index) change with the intensity of incident light. rsc.org Molecules with large NLO responses are of great interest for applications in optoelectronics and photonics. A large molecular hyperpolarizability (β) is a key indicator of NLO activity. researchgate.net

Computational studies can predict the NLO properties of 2-(2-Chlorophenoxy)-5-fluoroaniline by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). Molecules that possess a significant charge transfer character, often arising from electron-donating groups (like the amino group) and electron-withdrawing groups separated by a conjugated system, tend to exhibit high hyperpolarizability values. researchgate.netresearchgate.net The presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl, -F) groups in the molecule suggests that it could have noteworthy NLO properties.

Table 5: Non-Linear Optical (NLO) Properties

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | Describes the linear response of the electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | Measures the second-order, non-linear response to an electric field; a key indicator of NLO activity. |

Molecular Simulation Techniques

Molecular simulation techniques are powerful computational tools used to model the behavior of molecules and materials at an atomic level. These methods are instrumental in understanding the conformational landscape, dynamic properties, and intermolecular interactions of chemical compounds like 2-(2-chlorophenoxy)-5-fluoroaniline.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations could provide significant insights into the flexibility and dynamic behavior of 2-(2-chlorophenoxy)-5-fluoroaniline. By simulating the atomic motions over time, researchers can explore the molecule's accessible conformations and the energy barriers between them. An MD simulation would track the trajectories of all atoms in the molecule, governed by a chosen force field that approximates the potential energy of the system.

Key data that would be generated from MD simulations of 2-(2-chlorophenoxy)-5-fluoroaniline include:

| Parameter | Description |

| Dihedral Angle Distributions | Probability distributions of key torsional angles, indicating the most stable conformations. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability over time. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness, which can change with different conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent, providing insights into its solubility and interaction potential. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding the intermolecular interactions of 2-(2-chlorophenoxy)-5-fluoroaniline is essential for predicting its crystal packing and solid-state properties. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

A Hirshfeld surface analysis for 2-(2-chlorophenoxy)-5-fluoroaniline would likely reveal the significance of various non-covalent interactions, such as:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as acceptors.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms.

π-π Stacking: Interactions between the aromatic rings.

van der Waals Forces: General attractive or repulsive forces between atoms.

Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of the intermolecular contacts, with different types of interactions having characteristic shapes. For instance, sharp spikes in the fingerprint plot are indicative of strong hydrogen bonds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-(2-chlorophenoxy)-5-fluoroaniline, to the active site of a target protein.

A typical molecular docking workflow for 2-(2-chlorophenoxy)-5-fluoroaniline would involve:

Preparation of the Ligand: Generating a 3D structure of the molecule and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This step usually involves removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using a docking algorithm to explore a large number of possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While no specific molecular docking studies have been published for 2-(2-chlorophenoxy)-5-fluoroaniline, studies on other fluoroaniline (B8554772) derivatives have successfully employed this technique to identify potential anticancer agents by docking them into the active site of proteins like B-raf. Similarly, docking studies on other complex organic molecules have been used to rationalize their biological activity.

A hypothetical molecular docking study of 2-(2-chlorophenoxy)-5-fluoroaniline against a target protein might yield the following data:

| Parameter | Description |

| Binding Affinity (e.g., kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. |

| Predicted Inhibition Constant (Ki) | A calculated value that reflects the potency of the ligand as an inhibitor. |

| Interacting Residues | A list of the amino acid residues in the protein's active site that form key interactions with the ligand. |

| Types of Interactions | A description of the specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). |

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational approaches to build predictive models that can guide the design of new, more potent analogues.

For 2-(2-chlorophenoxy)-5-fluoroaniline, an in silico SAR study would typically involve a library of structurally related compounds with experimentally determined biological activities. By analyzing this dataset, computational models can be developed to identify the key structural features that are either beneficial or detrimental to the desired activity.

Key in silico SAR approaches that could be applied to a series of analogues of 2-(2-chlorophenoxy)-5-fluoroaniline include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors.

Pharmacophore Modeling: This approach identifies the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

3D-QSAR (e.g., CoMFA, CoMSIA): These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with their biological activities.

The insights gained from such studies would be invaluable for the rational design of new derivatives of 2-(2-chlorophenoxy)-5-fluoroaniline with improved efficacy and selectivity. For example, SAR studies on other classes of compounds have successfully identified the importance of specific functional groups for their inhibitory activity against targets like influenza virus neuraminidase.

Applications of 2 2 Chlorophenoxy 5 Fluoroaniline in Chemical Research and Development

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The unique combination of halogen and ether functional groups in 2-(2-Chlorophenoxy)-5-fluoroaniline makes it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical industry. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. ossila.comnih.gov

Building Blocks for Drug Discovery and Lead Compound Synthesis

Fluorinated building blocks like 2-(2-Chlorophenoxy)-5-fluoroaniline are instrumental in the discovery of new drugs. ossila.com The strategic incorporation of fluorine can dramatically alter the physicochemical properties of a molecule, a feature that is widely exploited in the synthesis of anti-inflammatory and anticancer agents. ossila.com While specific drugs derived directly from 2-(2-Chlorophenoxy)-5-fluoroaniline are not prominently documented, related chloro-fluoroaniline derivatives are utilized in the synthesis of active pharmaceutical ingredients (APIs). For example, 3-chloro-5-fluoroaniline (B1302006) is a key component in the development of certain antiviral compounds and glucocorticoid receptor agonists for treating inflammation. ossila.com This suggests that 2-(2-Chlorophenoxy)-5-fluoroaniline could similarly serve as a foundational scaffold for new therapeutic agents.

Development of Novel Benzimidazole (B57391) Scaffolds and Related Heterocycles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The synthesis of benzimidazoles typically involves the reaction of an ortho-phenylenediamine with an aldehyde or carboxylic acid. Given that 2-(2-Chlorophenoxy)-5-fluoroaniline is a substituted ortho-phenylenediamine, it represents a potential starting material for the creation of novel benzimidazole derivatives.

General methods for benzimidazole synthesis have been well-established, such as the reaction of o-phenylenediamine (B120857) with chloroacetic acid to form 2-chloromethylbenzimidazole. google.com Similarly, more complex benzimidazoles, including those with antiviral properties against human cytomegalovirus (HCMV), have been synthesized from substituted nitroanilines and phenylenediamines. nih.gov For instance, 2-Chloro-5,6-difluorobenzimidazole was prepared from 4,5-difluoro-2-nitroaniline (B1295537) through a sequence of reduction and cyclization reactions. nih.gov By analogy, 2-(2-Chlorophenoxy)-5-fluoroaniline could be cyclized to produce benzimidazoles with a unique substitution pattern, potentially leading to new biological activities. The synthesis of 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA gyrase B has also been explored, highlighting the modularity of benzimidazole synthesis. nih.gov

Precursor for Targeted Therapeutic Agents

The development of targeted therapeutic agents often relies on the availability of functionalized chemical intermediates. Derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized and linked to monoclonal antibodies for targeted cancer therapy. nih.gov While a direct link to 2-(2-Chlorophenoxy)-5-fluoroaniline is not established, this demonstrates the utility of fluorinated compounds in creating targeted drug delivery systems. The reactive amine group of 2-(2-Chlorophenoxy)-5-fluoroaniline provides a handle for conjugation to other molecules, making it a potential precursor for the synthesis of such targeted agents.

Role in Agrochemical Research and Development

In the agrochemical sector, the introduction of fluorine and chlorine atoms into a molecule can significantly enhance its pesticidal properties. ossila.com Chlorophenoxy compounds have a long history of use as herbicides, and fluorinated compounds are increasingly important in the development of modern pesticides. ossila.comnih.govinchem.org

Synthesis of Herbicides, Pesticides, and Fungicides

While specific agrochemicals derived from 2-(2-Chlorophenoxy)-5-fluoroaniline are not widely reported, its structural components are found in various active compounds. The broader class of chlorophenoxy herbicides, such as 2,4-D and MCPA, are well-known for their use in controlling broadleaf weeds. nih.govinchem.org Furthermore, chemical intermediates containing chloro and fluoro substituents are integral to the synthesis of a variety of modern agrochemicals. chemimpex.comvkachem.comechemi.com For instance, 2-chloro-5-fluoroaniline (B1301171) is noted as a key intermediate in the production of herbicides and pesticides. chemimpex.com This indicates a strong potential for 2-(2-Chlorophenoxy)-5-fluoroaniline to be used in the synthesis of new herbicidal, pesticidal, or fungicidal agents.

Key Intermediate for Insect Growth Regulator Synthesis (e.g., Flufenoxuron)

A significant application for a close analogue of 2-(2-Chlorophenoxy)-5-fluoroaniline is in the synthesis of insect growth regulators (IGRs). IGRs are a class of insecticides that interfere with the growth and development of insects, rather than killing them directly. mgk.comresearchgate.net One important class of IGRs is the chitin (B13524) synthesis inhibitors, which prevent the proper formation of the insect's exoskeleton. mgk.com

A structurally similar compound, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, is a crucial intermediate in the synthesis of Flufenoxuron. google.comgoogle.com Flufenoxuron is a benzoylurea (B1208200) insecticide and acaricide that effectively controls a wide range of pests on crops like apples, citrus, and cotton. google.com The synthesis of this key intermediate has been the subject of patent literature, with methods developed to improve yield and facilitate large-scale industrial production. google.comgoogle.com Given the close structural relationship, it is plausible that 2-(2-Chlorophenoxy)-5-fluoroaniline could be explored for the synthesis of novel IGRs with different activity spectra.

Studies on Analogous Compound Degradation Pathways (e.g., Chlorophenoxy Herbicides)

The degradation of compounds structurally similar to 2-(2-Chlorophenoxy)-5-fluoroaniline, particularly chlorophenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), has been a subject of extensive environmental research. These studies provide a framework for understanding the potential environmental fate and breakdown of 2-(2-Chlorophenoxy)-5-fluoroaniline.

The primary degradation pathway for chlorophenoxy herbicides involves the cleavage of the ether bond, leading to the formation of corresponding chlorophenols. mdpi.com This initial step is often followed by further oxidation. For instance, the degradation of 2,4-D can proceed through the formation of 2,4-dichlorophenol (B122985), which can then be further broken down. nih.gov Advanced oxidation processes (AOPs), such as those involving Fenton reagents (Fe²⁺/H₂O₂), have been shown to effectively degrade these herbicides. bldpharm.com The process can lead to the formation of various intermediates, including smaller organic acids like acetic and oxalic acid, before complete mineralization to CO₂, water, and inorganic ions. bldpharm.com

Bacterial degradation is another crucial pathway. Certain bacterial strains have demonstrated the ability to utilize phenoxyacetic herbicides as a sole source of carbon, achieving high degradation efficiency under optimal pH and temperature conditions. unb.canih.gov For example, Cupriavidus necator JMP134 is a well-studied organism capable of degrading 2,4-D. nih.gov The degradation often follows first-order kinetics, with half-lives in soil environments ranging from a few days to several weeks, depending on the specific compound and environmental conditions. cuhk.edu.hk

Table 1: Degradation of Analogous Chlorophenoxy Herbicides

| Herbicide | Degradation Method | Key Intermediates | Influencing Factors | Citation |

| 2,4-D | Fenton Oxidation | 2,4-Dichlorophenol, Organic Acids | H₂O₂ concentration, pH | nih.gov |

| MCPA | Fenton Oxidation | Organic Acids | H₂O₂ concentration, pH | nih.gov |

| 2,4-D | Bacterial Degradation | 2,4-Dichlorophenol | pH, Temperature, Bacterial Strain | unb.canih.gov |

| MCPA | Bacterial Degradation | Not specified | pH, Temperature, Bacterial Strain | unb.canih.gov |

| 4-CPA | Photoelectro-Fenton | 4-Chlorophenol, 4-Chlorocatechol, Hydroquinone | pH, Current | ijirset.com |

This table is populated with data from studies on analogous compounds and is intended to be illustrative of potential degradation pathways.

Contributions to Dye and Pigment Research and Formulation

Substituted anilines are fundamental building blocks in the synthesis of azo dyes, which constitute a significant portion of the dye industry. nih.govepa.gov The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species like a phenol (B47542) or another aniline (B41778). unb.canih.gov

Given its structure, 2-(2-Chlorophenoxy)-5-fluoroaniline can serve as the primary aromatic amine in this process. The presence of the chloro and fluoro substituents on the aniline ring, as well as the chlorophenoxy group, would be expected to influence the final color and properties of the resulting dye. epa.gov These substituents can alter the electronic properties of the diazonium salt intermediate, thereby affecting the coupling reaction and the absorption spectrum of the final azo dye. For example, different substituted anilines, such as 4-nitroaniline (B120555) and various chloroanilines, are used to produce a range of disperse azo dyes with varying colors and fastness properties. While no specific dyes synthesized from 2-(2-Chlorophenoxy)-5-fluoroaniline are documented in the reviewed literature, its potential as a precursor in this field is chemically plausible.

Advancement in Specialty Polymer and Coating Technologies

Aniline and its derivatives are key monomers in the production of polyaniline (PANI) and its copolymers, which are conductive polymers with applications in antistatic coatings, corrosion inhibition, and sensors. The properties of these polymers can be tailored by introducing substituents onto the aniline ring.

Fluoro-substituted anilines, for instance, have been used to synthesize poly(fluoroaniline) and copolymers of aniline and fluoroaniline (B8554772). The incorporation of fluorine can enhance the thermal stability and solubility of the resulting polymer in non-polar solvents, although it may decrease electrical conductivity due to steric effects that disrupt polymer chain planarity. Copolymers of aniline and 2-fluoroaniline (B146934) have been investigated, and their physical properties, such as solubility and conductivity, can be adjusted by varying the monomer feed ratio. It is conceivable that 2-(2-Chlorophenoxy)-5-fluoroaniline could be used as a monomer or co-monomer to produce specialty polymers with unique properties imparted by the combined effects of the fluoro, chloro, and phenoxy substituents. These might include enhanced solubility, thermal stability, or specific interfacial properties for use in advanced coatings.

General Reagent in Chemical Reactions for New Synthetic Pathways

As a substituted aniline, 2-(2-Chlorophenoxy)-5-fluoroaniline can participate in a variety of chemical reactions to form new compounds. The amino group is a versatile functional handle for reactions such as acylation to form amides, and alkylation. These reactions are fundamental in medicinal chemistry and materials science for building more complex molecules.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenoxy)-5-fluoroaniline, and how can reaction efficiency be optimized?

A common approach involves nucleophilic aromatic substitution. For example, substituting a halogen (e.g., bromine in 2-(4-bromophenoxy)-5-fluoroaniline) with an amine group under catalytic conditions (e.g., CuI/ligand systems) . Optimization includes controlling reaction temperature (80–120°C) and using polar aprotic solvents like DMF to enhance nucleophilicity. Monitoring via GC-MS can track intermediate formation and purity .

Q. What analytical techniques are critical for characterizing 2-(2-Chlorophenoxy)-5-fluoroaniline, and how are spectral discrepancies resolved?

Key methods include:

- NMR (¹H/¹³C, 19F): To confirm substitution patterns and aromatic ring integrity. Fluorine coupling in ¹H NMR (e.g., ~δ 6.8–7.5 ppm) indicates para-fluoro interactions .

- GC-MS/HPLC : For purity assessment. Discrepancies in retention times may arise from residual solvents or byproducts; column calibration with standards (e.g., fluorophenol derivatives) improves accuracy .

- Elemental Analysis : To validate C, H, N, Cl, and F content within ±0.3% deviation .

Q. How should researchers handle and store 2-(2-Chlorophenoxy)-5-fluoroaniline to prevent degradation?

Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Use desiccants to avoid moisture-induced hydrolysis. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation (GHS H335) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-(2-Chlorophenoxy)-5-fluoroaniline in cross-coupling reactions?

The electron-withdrawing chloro and fluoro groups activate the aromatic ring toward electrophilic substitution. DFT calculations suggest the ortho-chlorophenoxy group directs electrophiles to the meta position relative to the amine . Experimental validation via kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates .

Q. How can computational modeling predict the regioselectivity of 2-(2-Chlorophenoxy)-5-fluoroaniline in heterocyclic synthesis?

Molecular docking and density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for regioselective attacks. For instance, fluorination at C5 stabilizes intermediates through hyperconjugation, favoring cyclization at C2 in benzoxazole syntheses .

Q. What strategies resolve contradictions in reported solubility data for 2-(2-Chlorophenoxy)-5-fluoroaniline?

Discrepancies often arise from polymorphic forms or impurities. Re-evaluate solubility in DMSO, THF, and dichloromethane via gravimetric analysis under controlled humidity. Compare results with XRPD to identify crystalline vs. amorphous phases .

Q. How does the chlorophenoxy group influence the compound’s stability under photolytic conditions?

Accelerated degradation studies (e.g., 500 W Hg lamp, λ > 290 nm) show that the chloro group increases susceptibility to radical cleavage. LC-MS identifies primary degradation products like 5-fluoroaniline and chlorophenol, suggesting C–O bond cleavage as the dominant pathway .

Q. What are the challenges in scaling up the synthesis of 2-(2-Chlorophenoxy)-5-fluoroaniline while maintaining enantiomeric purity?

Racemization can occur during high-temperature amination. Mitigation strategies include using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes). Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.